molecular formula C13H24O3Si B094233 Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- CAS No. 18401-43-9

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-

Cat. No. B094233
CAS RN: 18401-43-9
M. Wt: 256.41 g/mol
InChI Key: HHKDWDAAEFGBAC-UHFFFAOYSA-N
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Description

Inorganic-Organic Layered Materials Derived via the Hydrolysis and Polycondensation of Trialkoxy(alkyl)silanes

The study of triethoxy(alkyl)silanes, particularly those with long alkyl chains containing 12–18 carbon atoms, has shown that hydrolysis and polycondensation of these compounds can lead to the formation of ordered structured materials. The resulting products exhibit sharp diffraction peaks in their X-ray diffraction (XRD) patterns, indicating a highly organized structure. The basal spacings in these materials correspond to twice the extended molecular length of the alkyl groups and increase linearly with the alkyl chain length. Scanning electron microscopy (SEM) images reveal a platy morphology, and 29Si CP/MAS NMR spectra confirm the presence of siloxane bonds, with silicon environments ranging from T1 to T3, demonstrating the successful creation of inorganic–organic layered materials .

Preparation, Characterization, and Stereochemistry of 2-Methyl-2-Silabicyclo(2.2.1)heptane Derivatives

A novel class of bicyclic compounds, specifically 2-methyl-2-silabicyclo[2.2.1]heptanes, has been synthesized using intramolecular hydrosilylation catalyzed by chloroplatinic acid. The structural elucidation of these compounds was achieved through 1H and 13C NMR spectroscopy. The study also explored the reactivity of these compounds, noting a significant change from inversion to retention in the phenylation of chlorosilanes with phenyllithium and phenylmagnesium bromide. Additionally, regio- and stereoselective insertion of dichlorocarbene into the C(6)–H(exo) bond of 2-silanorbornanes was observed, showcasing the compounds' potential for further chemical transformations .

Atom-Economic Synthesis of Bicyclo[3.1.0]hexane Silanes by Gold-Catalyzed Si-H Bond Insertion Reaction

The atom-economic synthesis of bicyclo[3.1.0]hexane silanes has been achieved through a gold-catalyzed Si-H bond insertion reaction. This process involves 1,6-enynes and hydrosilanes and proceeds via cyclopropyl gold carbene intermediates. The method allows for a facile and practical one-step construction of various bicyclo[3.1.0]hexane silanes. Although the abstract does not provide detailed results, it suggests that the reaction yields are moderate, indicating a successful but potentially optimizable reaction .

Synthesis Analysis

The synthesis of silane derivatives, such as those mentioned in the provided papers, involves various strategies, including hydrolysis and polycondensation , intramolecular hydrosilylation , and gold-catalyzed Si-H bond insertion . These methods demonstrate the versatility and adaptability of silane chemistry in creating complex molecular structures with potential applications in material science and organic synthesis.

Molecular Structure Analysis

The molecular structures of silane derivatives are characterized using techniques such as XRD, SEM, and NMR spectroscopy. The XRD patterns indicate the ordered nature of the layered materials derived from triethoxy(alkyl)silanes . NMR spectroscopy provides insights into the stereochemistry and substitution patterns of the bicyclic silane compounds .

Chemical Reactions Analysis

The chemical reactivity of silane derivatives is highlighted by the phenylation of chlorosilanes and the regio- and stereoselective insertion of dichlorocarbene into silanorbornanes . These reactions demonstrate the potential for further functionalization and the creation of more complex silane-based structures.

Physical and Chemical Properties Analysis

The physical properties of silane derivatives, such as the platy morphology of the layered materials , are crucial for their potential applications. The chemical properties, including the formation of siloxane bonds and the ability to undergo various chemical reactions , are indicative of the reactivity and utility of these compounds in different chemical contexts.

Scientific Research Applications

1. Swern Oxidation of Bicyclo[2.2.1]hept-5-ene

  • Summary of Application: This research focuses on the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol, leading to an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione .
  • Methods of Application: The method involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .
  • Results or Outcomes: The result is an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione .

2. Synthesis and Transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides

  • Summary of Application: This research involves the synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides .
  • Methods of Application: The method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin .
  • Results or Outcomes: The result is a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

3. Transition Metal-Catalyzed Dimerization of Alkene

  • Summary of Application: Bicyclo[2.2.1]hept-2-ene is used in the transition metal-catalyzed dimerization of alkene .
  • Methods of Application: The method involves the vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
  • Results or Outcomes: The result is a dimerized alkene .

4. Thermophysical Property Datafile for Process Simulators

  • Summary of Application: Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- is used in process simulators for thermophysical property datafile .
  • Methods of Application: The method involves the use of the compound in process simulators, e.g., Aspen Plus .
  • Results or Outcomes: The result is a thermophysical property datafile for process simulators .

5. Swern Oxidation of Pyrazine-fused Derivatives

  • Summary of Application: This research involves the Swern oxidation of pyrazine-fused derivatives of bicyclo[2.2.1]hept-5-ene .
  • Methods of Application: The method involves the Swern oxidation of pyrazine-fused congeners .
  • Results or Outcomes: The result is an unexpected ring-opening reaction .

6. Thermophysical Property Datafile for Process Simulators

  • Summary of Application: Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- is used in process simulators for thermophysical property datafile .
  • Methods of Application: The method involves the use of the compound in process simulators, e.g., Aspen Plus .
  • Results or Outcomes: The result is a thermophysical property datafile for process simulators .

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDWDAAEFGBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CC2CC1C=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146066-32-2
Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146066-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60885032
Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Molecular Weight

256.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-

CAS RN

18401-43-9
Record name 5-Triethoxysilyl-2-norbornene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bicyclo(2.2.1)hept-2-ene, 5-(triethoxysilyl)-
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Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Record name Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
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